Home > Products > Screening Compounds P93366 > PANTOPRAZOLE SODIUM SESQUIHYDRATE
PANTOPRAZOLE SODIUM SESQUIHYDRATE - 154644-14-1

PANTOPRAZOLE SODIUM SESQUIHYDRATE

Catalog Number: EVT-1519901
CAS Number: 154644-14-1
Molecular Formula: C7H14N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pantoprazole sodium sesquihydrate is a pharmaceutical compound primarily used as a proton pump inhibitor. It is chemically defined as sodium 5-(difluoromethoxy)-2-[[3,4-dimethoxy-2-pyridinyl]methyl]sulfinyl-1H-benzimidazole sesquihydrate. This compound plays a crucial role in the treatment of various gastrointestinal disorders, including gastric ulcers, gastroesophageal reflux disease (GERD), erosive esophagitis, and Zollinger-Ellison syndrome. It functions by inhibiting gastric acid secretion, thereby alleviating symptoms associated with excessive stomach acid production .

Source and Classification

Pantoprazole sodium sesquihydrate is classified under the benzimidazole derivatives. Its synthesis involves several chemical reactions that yield the active pharmaceutical ingredient, which is then crystallized as the sesquihydrate form for stability and bioavailability. The compound is recognized in various pharmacological classifications for its therapeutic effects on acid-related disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of pantoprazole sodium sesquihydrate typically involves a multi-step process:

  1. Initial Reaction: The synthesis begins with the condensation of 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole in the presence of an inorganic base such as sodium hydroxide. This reaction produces pantoprazole sulfide.
  2. Oxidation: The pantoprazole sulfide is then oxidized using sodium hypochlorite to form pantoprazole sulfoxide.
  3. Formation of Sodium Salt: The sulfoxide is treated with sodium hydroxide to produce pantoprazole sodium, which can then be crystallized as pantoprazole sodium sesquihydrate through controlled cooling and solvent evaporation techniques .

The processes have been optimized to improve yield and purity while reducing reaction times and costs associated with industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of pantoprazole sodium sesquihydrate can be represented as follows:

  • Chemical Formula: C16_{16}H15_{15}F2_2N3_{3}NaO4_{4}S·1.5H2_{2}O
  • Molecular Weight: Approximately 432.43 g/mol

The structure features a benzimidazole core with various functional groups that contribute to its pharmacological activity. The presence of difluoromethoxy and methoxy groups enhances its solubility and bioactivity .

Chemical Reactions Analysis

Reactions and Technical Details

The key chemical reactions involved in the synthesis of pantoprazole sodium sesquihydrate include:

  1. Condensation Reaction:
    2 chloromethyl 3 4 dimethoxypyridinium hydrochloride+5 difluoromethoxy 2 mercaptobenzimidazolepantoprazole sulfide\text{2 chloromethyl 3 4 dimethoxypyridinium hydrochloride}+\text{5 difluoromethoxy 2 mercaptobenzimidazole}\rightarrow \text{pantoprazole sulfide}
  2. Oxidation Reaction:
    pantoprazole sulfide+sodium hypochloritepantoprazole sulfoxide\text{pantoprazole sulfide}+\text{sodium hypochlorite}\rightarrow \text{pantoprazole sulfoxide}
  3. Formation of Sodium Salt:
    pantoprazole sulfoxide+sodium hydroxidepantoprazole sodium\text{pantoprazole sulfoxide}+\text{sodium hydroxide}\rightarrow \text{pantoprazole sodium}

These reactions are carefully monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure completion and purity .

Mechanism of Action

Process and Data

Pantoprazole sodium sesquihydrate exerts its pharmacological effects by inhibiting the H+/K+ ATPase enzyme system at the surface of the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to decreased acidity in the stomach.

The mechanism can be summarized as follows:

  1. Pantoprazole is absorbed into the bloodstream.
  2. It travels to parietal cells in the stomach lining.
  3. In an acidic environment, it is converted into its active form, which binds irreversibly to the H+/K+ ATPase enzyme.
  4. This binding inhibits acid secretion, resulting in increased gastric pH and relief from acid-related conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in ethanol
  • Melting Point: Approximately 140–145 °C (decomposes)

Chemical Properties

  • pH: Typically ranges from 7 to 8 in solution
  • Stability: Stable under normal conditions but sensitive to light and moisture
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous solutions over time .
Applications

Scientific Uses

Pantoprazole sodium sesquihydrate is primarily used in clinical settings for:

  • Treatment of gastric ulcers
  • Management of gastroesophageal reflux disease (GERD)
  • Short-term treatment of erosive esophagitis
  • Long-term management of Zollinger-Ellison syndrome

Additionally, it has been explored for potential applications in complexation with metal ions for enhanced pharmacological properties, making it a subject of interest in medicinal chemistry research .

Introduction to Pantoprazole Sodium Sesquihydrate

Chemical Identity and Nomenclature

Pantoprazole sodium sesquihydrate (chemical formula: C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O) is the crystalline hydrate form of the proton pump inhibitor pantoprazole sodium. Its systematic IUPAC name is sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide sesquihydrate. This compound features a benzimidazole core linked to a substituted pyridine ring via a sulfinyl (-S=O) bridge, creating a chiral center at the sulfur atom. The sesquihydrate designation indicates a fixed stoichiometric ratio of 1.5 water molecules per pantoprazole sodium molecule within its crystal lattice, significantly influencing its solid-state stability and pharmaceutical processability [1] [6].

The molecular structure incorporates critical functional groups: a difluoromethoxy moiety (-OCF₂H) at the benzimidazole C5 position enhances metabolic stability, while methoxy groups (-OCH₃) at the pyridine C3 and C4 positions contribute to optimal pKa values (pyridine N: ~4.0; benzimidazole N: ~0.11). These pKa values facilitate proton pump inhibitor (PPI) accumulation in acidic parietal cell compartments. The sodium salt formation at the benzimidazole N1 position improves water solubility compared to the free acid form, while the sesquihydrate configuration enhances crystalline stability during storage and formulation [6] [8].

  • Physicochemical Properties:Pantoprazole sodium sesquihydrate forms white-to-off-white crystalline powders with high hygroscopicity. Its water solubility is approximately 0.446 mg/mL, influenced by pH-dependent degradation. Stability studies reveal significant decomposition under acidic conditions (pH < 4), generating sulfenamide intermediates that facilitate covalent binding to the proton pump. The sesquihydrate demonstrates superior stability profiles compared to anhydrous or monohydrate forms, making it the preferred commercial solid-state form [1] [4] [6].

  • Degradation Chemistry:Under neutral-to-acidic conditions (pH 5–8), a pH-dependent degradation pathway emerges, leading to the formation of Related Compound E (RC E), a dimeric impurity unique to pantoprazole among PPIs. This dimerization arises through a radical cation mechanism stabilized by the difluoromethoxy group, culminating in benzidine-like rearrangement products. This degradation pathway is minimized during synthesis and storage by maintaining alkaline conditions (pH > 9) [4].

Table 1: Nomenclature and Identifiers of Pantoprazole Sodium Sesquihydrate

CategoryIdentifier
Systematic NameSodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide sesquihydrate
CAS Registry Number164579-32-2 (sodium sesquihydrate); 138786-67-1 (pantoprazole free acid)
Other SynonymsPantoprazole sodium hydrate; Protonix® (brand name); Tecta® (brand name)
Molecular FormulaC₁₆H₁₄F₂N₃NaO₄S·1.5H₂O
PubChem CID67047490
UNII6871619Q5X

Historical Development and Patent Landscape

The discovery trajectory of pantoprazole sodium sesquihydrate began with timoprazole, the foundational pyridylmethylsulfinyl benzimidazole identified in 1975. Optimization efforts at Byk Gulden (now Nycomed) focused on enhancing stability and reducing toxicity. Early modifications revealed that trifluoromethyl substituents on the benzimidazole ring conferred metabolic resistance but compromised solution stability. Strategic replacement with a difluoromethoxy group (-OCF₂H) balanced lipophilicity, electronic effects, and stability, yielding pantoprazole in 1984 [10].

A pivotal advancement occurred in 1986 with the synthesis of pantoprazole sodium sesquihydrate (Patent EP01795530A1), which demonstrated superior crystalline stability and manufacturability compared to earlier anhydrous forms. This form resisted amorphization during processing and exhibited reduced chemical degradation during storage. Patent EP1795530A1 specifically details an optimized crystallization process using acetone/water mixtures to consistently produce pharmaceutical-grade sesquihydrate crystals with defined powder X-ray diffraction patterns [2].

  • Synthetic Evolution:The commercial synthesis involves a convergent three-step sequence:
  • Condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the thioether precursor.
  • Oxidation of the thioether to the sulfoxide using sodium hypochlorite (NaOCl) under controlled alkaline conditions (pH 9–11) to minimize dimer (RC E) formation.
  • Salt formation with sodium hydroxide followed by crystallization as the sesquihydrate from acetone/water or isopropanol/water mixtures [2] [4].

Critical process innovations included replacing methanol/dichloromethane mixtures with acetone/water to prevent N-methylated impurities (RC D/F) and implementing pH control during oxidation and crystallization to suppress dimerization. The final sesquihydrate crystallization step remains crucial for ensuring batch-to-batch consistency in particle size, flowability, and stability [2] [4].

Table 2: Key Patents and Synthesis Innovations for Pantoprazole Sodium Sesquihydrate

Patent/InnovationKey ContributionYear
Timoprazole DiscoveryFirst pyridylmethylsulfinyl benzimidazole PPI prototype1975
Difluoromethoxy SubstitutionReplaced trifluoromethyl group; balanced stability and activity1984
Sodium Salt HydrationIdentified sesquihydrate as optimal crystalline form1986
EP1795530A1Crystallization process from acetone/water or isopropanol/water mixtures2007
Oxidant OptimizationUse of NaOCl in acetone/water minimizing dimer (RC E) formation2007
  • Competitive Landscape:Pantoprazole sodium sesquihydrate reached the German market in 1994, becoming the first intravenous PPI due to its exceptional solution stability at neutral pH. Unlike omeprazole (launched 1988) and lansoprazole (1991), pantoprazole's solution stability permitted IV formulations without complex stabilizers. Over 650 structurally related PPIs were synthesized and evaluated during its development, with pantoprazole selected for its optimal combination of stability, potency, and minimized drug interaction potential [10].

Role in Proton Pump Inhibitor (PPI) Therapeutics

Pantoprazole sodium sesquihydrate belongs to the benzimidazole subclass of proton pump inhibitors, characterized by a sulfinyl-linked pyridine-benzimidazole core. Its therapeutic efficacy stems from irreversible inhibition of gastric H⁺/K⁺-ATPase (proton pump) through covalent disulfide bonding with cysteine residues (Cys813 and Cys822) on the pump's alpha subunit. This binding occurs only after acid activation in the parietal cell canaliculus, where the prodrug transforms into a tetracyclic sulfenamide species, the pharmacologically active inhibitor [3] [8].

  • Mechanistic Advantages:The difluoromethoxy substituent confers distinctive properties:
  • Enhanced Chemical Stability: Slower acid activation versus omeprazole/lansoprazole reduces premature activation in the gastric lumen.
  • Target Selectivity: Higher pKa of the pyridine ring (4.0 vs. omeprazole's 3.8) promotes selective accumulation in parietal cells.
  • Metabolic Resistance: Fluorine atoms impede oxidative metabolism, prolonging plasma half-life (1.1 hours) despite rapid renal clearance [8] [10].

Unlike earlier PPIs, pantoprazole exhibits minimal interaction with hepatic CYP450 enzymes (CYP2C19 and CYP3A4), attributable to its electron-withdrawing difluoromethoxy group. This reduces risks of interactions with clopidogrel, warfarin, or diazepam compared to omeprazole [5] [8].

  • Therapeutic Applications:The sesquihydrate salt enables versatile formulations:
  • Enteric-coated tablets: Protect pantoprazole from gastric acid degradation.
  • Lyophilized IV powders: Reconstituted solutions maintain stability at pH 9–11.
  • Granules for suspension: Bioequivalent to tablets, enabling pediatric/geriatric use.

These formulations treat acid-related disorders through sustained pump inhibition:

  • Erosive esophagitis healing: 40 mg/day achieves >90% healing at 8 weeks.
  • Pathological hypersecretory states: Doses up to 240 mg/day control acid output in Zollinger-Ellison syndrome.
  • H. pylori eradication: Combines with antibiotics in triple/quadruple therapy regimens [5] [9].

Table 3: Comparative Molecular Features of Major Benzimidazole PPIs

Structural FeaturePantoprazoleOmeprazoleLansoprazole
Benzimidazole C5 SubstituentDifluoromethoxy (-OCF₂H)Methoxy (-OCH₃)None
Pyridine C3/C4 Substituents3,4-Dimethoxy4-Methoxy, 5-methyl4-Trifluoroethoxy
Sodium Salt HydrateSesquihydrateNone (free base)Dihydrate
Bioavailability77%65%85%
Solution Stability (pH 7)High (degradation <5%/h)Low (degradation >20%/h)Moderate (degradation ~10%/h)
  • Clinical Differentiation:Pantoprazole’s pharmacological profile translates to clinical distinctions:
  • Longer effective half-life: >24 hours of acid suppression despite plasma t½ of ~1 hour, due to irreversible proton pump binding.
  • Lower interpatient variability: Steady-state AUC varies ~25% versus ~40% for omeprazole, attributable to reduced CYP2C19 dependency.
  • Superior IV compatibility: First-line PPI for critical care due to solution stability in normal saline [5] [8] [10].

These attributes established pantoprazole sodium sesquihydrate as a therapeutically equivalent yet pharmacokinetically distinct agent within the PPI class, particularly valued for intravenous administration in hospitalized patients where rapid, reliable acid control is imperative [5].

Properties

CAS Number

154644-14-1

Product Name

PANTOPRAZOLE SODIUM SESQUIHYDRATE

Molecular Formula

C7H14N2O4

Synonyms

Pantoprazole Sodium Sesquihydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.